molecular formula C24H24FN5O2 B2887748 9-(4-ethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 848219-41-0

9-(4-ethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2887748
CAS No.: 848219-41-0
M. Wt: 433.487
InChI Key: QZKCBRIEWRLAMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 9-(4-ethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (hereafter referred to as the target compound) is a tricyclic xanthine derivative featuring a pyrimido[2,1-f]purine core. Its structure includes a 4-ethylphenyl group at position 9, a 4-fluorobenzyl group at position 3, and a methyl group at position 1.

Properties

IUPAC Name

9-(4-ethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O2/c1-3-16-7-11-19(12-8-16)28-13-4-14-29-20-21(26-23(28)29)27(2)24(32)30(22(20)31)15-17-5-9-18(25)10-6-17/h5-12H,3-4,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKCBRIEWRLAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-ethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include substituted anilines and purine derivatives. The key steps in the synthesis may involve:

    Nucleophilic Substitution: Introduction of the ethyl and fluorophenyl groups through nucleophilic substitution reactions.

    Cyclization: Formation of the purine core through cyclization reactions under controlled conditions.

    Methylation: Introduction of the methyl group using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s purine core is of interest due to its similarity to nucleotides, which are the building blocks of DNA and RNA. This makes it a potential candidate for studying nucleotide interactions and developing nucleotide analogs.

Medicine

The compound’s structure suggests potential pharmacological applications. It may be investigated for its activity against various biological targets, including enzymes and receptors, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties may find applications in the production of polymers, coatings, and electronic materials.

Mechanism of Action

The mechanism of action of 9-(4-ethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The purine core can mimic natural nucleotides, allowing it to interfere with nucleotide metabolism or signaling pathways. The exact mechanism depends on the specific biological context and target.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The target compound shares a pyrimido[2,1-f]purine-2,4-dione core with multiple analogs. Key structural variations lie in the substituents at positions 3, 9, and 1, which significantly influence molecular weight, solubility, and biological activity.

Table 1: Structural and Physicochemical Properties of Selected Analogs
Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 9-(4-ethylphenyl), 3-(4-fluorobenzyl), 1-methyl C₂₃H₂₄FN₅O₂ 429.47 Fluorinated benzyl group enhances metabolic stability; ethylphenyl increases lipophilicity.
9-(5-chloro-2-methylphenyl)-3-phenethyl analog (CAS 887458-38-0) 9-(5-chloro-2-methylphenyl), 3-phenethyl C₂₄H₂₄ClN₅O₂ 449.90 Chlorine and phenethyl groups enhance halogen bonding and π-π interactions.
9-(2-chloro-6-fluorobenzyl) analog 9-(2-chloro-6-fluorobenzyl) C₁₈H₁₆ClFN₄O₂ 402.80 Dual halogenation improves MAO-B inhibition; microwave-assisted synthesis.
1,3-Dimethyl-9-prop-2-ynyl analog 9-prop-2-ynyl, 1,3-dimethyl C₁₃H₁₅N₅O₂ 273.29 Alkyne group introduces synthetic versatility; lower molecular weight.
10-Benzyl-9-(4-ethoxyphenyl) acridinedione 10-benzyl, 9-(4-ethoxyphenyl) C₃₃H₃₄N₂O₃ 518.64 Extended aromatic system; ethoxy group enhances solubility.

Structure-Activity Relationships (SAR)

  • Fluorination : Fluorine atoms in the benzyl group (e.g., 4-fluorobenzyl) improve metabolic stability and electronegativity, favoring interactions with enzymes like MAO-B .
  • Methyl groups : The 1-methyl group in the target compound may reduce metabolic oxidation compared to larger substituents .

Biological Activity

The compound 9-(4-ethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a novel synthetic derivative of purine that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C25H26FN5OC_{25}H_{26}FN_5O with a molecular weight of approximately 433.50 g/mol. Its structure features a tetrahydropyrimido core fused with a purine-like system, which is essential for its biological activity.

Antagonistic Properties

Recent studies have indicated that this compound exhibits significant antagonistic activity against adenosine receptors (A1 and A2A). The following table summarizes the inhibitory constants (KiK_i) for human adenosine receptors:

Receptor Type Inhibitory Constant (KiK_i)
A1116 nM
A2A94 nM

These values suggest that the compound has a high affinity for both receptor types, indicating its potential as a dual antagonist in therapeutic applications targeting neurological disorders and cardiovascular diseases .

Enzyme Inhibition

In addition to receptor antagonism, this compound has been shown to inhibit monoamine oxidase B (MAO-B) activity. The half-maximal inhibitory concentration (IC50IC_{50}) for MAO-B was reported to be 260 nM in rat models. This property is particularly relevant for the treatment of neurodegenerative diseases such as Parkinson's disease, where MAO-B inhibition can lead to increased levels of neuroprotective monoamines .

The biological activity of This compound is primarily mediated through its interactions with adenosine receptors and MAO-B. The compound's ability to modulate these targets can lead to alterations in neurotransmitter levels and neuronal excitability.

Study 1: Neuroprotective Effects

In a controlled study involving animal models of Parkinson's disease, administration of the compound resulted in significant neuroprotection against dopaminergic neuron degeneration. The treated group exhibited improved motor function and reduced oxidative stress markers compared to the control group. This suggests that the compound may provide therapeutic benefits by enhancing dopaminergic signaling through MAO-B inhibition and adenosine receptor antagonism .

Study 2: Cardiovascular Implications

Another study focused on the cardiovascular effects of the compound demonstrated its ability to lower blood pressure in hypertensive rat models. The mechanism was attributed to the antagonism of A1 receptors, which are known to mediate vasoconstriction. The results indicated a potential role for this compound in managing hypertension and related cardiovascular conditions .

Q & A

Basic: What are the key considerations for optimizing the synthesis yield of this compound?

Methodological Answer:
Synthesis optimization requires multi-step protocols with controlled reaction parameters. Key steps include:

  • Friedel-Crafts alkylation or Suzuki-Miyaura coupling to assemble aromatic substituents (e.g., 4-ethylphenyl and 4-fluorobenzyl groups) .
  • Temperature control : Reactions often proceed at 60–80°C for 8–12 hours to balance yield and purity .
  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is critical to isolate the final product (>95% purity) .

Basic: How is the molecular structure confirmed after synthesis?

Methodological Answer:
Structural validation employs:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent integration (e.g., ethylphenyl protons at δ 1.2–1.4 ppm, fluorobenzyl aromatic protons at δ 7.1–7.3 ppm) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected within ±0.005 Da of theoretical values) .
  • X-ray crystallography (if crystalline): Resolves stereochemistry and torsional angles of the tetrahydropyrimido core .

Advanced: How to resolve contradictions in spectral data for structural analogs?

Methodological Answer:
Conflicting spectral data (e.g., unexpected splitting in NMR or HRMS deviations) can arise from:

  • Regioisomeric impurities : Use 2D NMR (COSY, HSQC) to distinguish between positional isomers .
  • Dynamic stereochemistry : Variable-temperature NMR detects conformational flipping in the tetrahydropyrimido ring .
  • Orthogonal validation : Cross-check with IR spectroscopy (C=O stretches at ~1700 cm⁻¹) and elemental analysis (±0.3% for C/H/N) .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:
Prioritize target-based assays:

  • Kinase inhibition : Screen against kinase panels (e.g., EGFR, CDK2) using fluorescence polarization assays .
  • Anti-inflammatory activity : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages via ELISA .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced: How to address discrepancies in biological activity between studies?

Methodological Answer:
Conflicting results (e.g., varying IC₅₀ values) may stem from:

  • Assay conditions : Standardize buffer pH, temperature, and cell passage number .
  • Metabolic interference : Test stability in liver microsomes to rule out rapid degradation .
  • Structural analogs : Compare substituent effects (e.g., 4-fluorobenzyl vs. 3-chlorobenzyl) using SAR studies .

Basic: What methodologies assess pharmacokinetic properties in preclinical studies?

Methodological Answer:

  • ADME profiling :
    • Solubility : Shake-flask method in PBS (pH 7.4) .
    • Plasma stability : Incubate with rat plasma (37°C, 1–24 hrs) and analyze via LC-MS .
    • CYP450 inhibition : Fluorescent probes for CYP3A4/2D6 inhibition screening .

Advanced: How to improve bioavailability through structural modifications?

Methodological Answer:

  • LogP optimization : Introduce polar groups (e.g., methoxyethyl) to reduce hydrophobicity (target LogP 2–4) .
  • Prodrug strategies : Synthesize phosphate esters of the dione moiety for enhanced solubility .
  • Co-crystallization : Improve dissolution rates using co-formers like succinic acid .

Advanced: What mechanistic studies elucidate target interactions?

Methodological Answer:

  • X-ray crystallography : Resolve binding modes with kinases or DNA topoisomerases .
  • Molecular dynamics simulations : Predict binding affinity and residence time for the purine-dione core .
  • Mutagenesis : Validate critical residues (e.g., ATP-binding pocket lysines) via site-directed mutagenesis .

Advanced: How to design experiments for toxicity profiling?

Methodological Answer:

  • Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay in mammalian cells .
  • hERG inhibition : Patch-clamp assays to assess cardiac risk .
  • In vivo tolerability : Acute toxicity studies in rodents (14-day observation for hepatic/renal markers) .

Advanced: What computational tools predict metabolic pathways?

Methodological Answer:

  • In silico metabolism : Use software like Schrödinger’s ADMET Predictor or StarDrop to identify likely Phase I/II sites .
  • Docking studies : Map reactive metabolites (e.g., epoxides) using CYP450 homology models .
  • Isotope tracing : ¹⁴C-labeling tracks major excretion routes in preclinical models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.